Cas no 923684-38-2 (5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

5-Amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structural features, including the 1,2,3-triazole core and substituted phenyl groups, suggest utility as a scaffold for bioactive compound development. The presence of amino and carboxamide functional groups enhances its versatility in synthetic modifications, making it valuable for structure-activity relationship studies. The chlorophenyl and methylphenyl substituents may contribute to improved binding affinity in target interactions. This compound is suitable for use in heterocyclic synthesis, enzyme inhibition research, and as an intermediate in the development of novel therapeutic agents. Its stability and well-defined chemical properties facilitate reproducible experimental outcomes.
5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide structure
923684-38-2 structure
Product Name:5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:923684-38-2
MF:C17H16ClN5O
MW:341.794841766357
CID:5498533
Update Time:2025-05-22

5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
    • 5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C17H16ClN5O/c1-11-2-4-12(5-3-11)10-23-16(19)15(21-22-23)17(24)20-14-8-6-13(18)7-9-14/h2-9H,10,19H2,1H3,(H,20,24)
    • InChI Key: HMQDDPWVSQCTNO-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(C)C=C2)C(N)=C(C(NC2=CC=C(Cl)C=C2)=O)N=N1

5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2691-0063-2μmol
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
923684-38-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2691-0063-5μmol
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
923684-38-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2691-0063-10μmol
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
923684-38-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2691-0063-20μmol
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
923684-38-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2691-0063-1mg
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
923684-38-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2691-0063-2mg
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
923684-38-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2691-0063-3mg
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
923684-38-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2691-0063-4mg
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
923684-38-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2691-0063-5mg
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
923684-38-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2691-0063-10mg
5-amino-N-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
923684-38-2 90%+
10mg
$79.0 2023-05-16

Additional information on 5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide

5-Amino-N-(4-Chlorophenyl)-1-(4-Methylphenyl)methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 923684-38-2)

The compound 5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 923684-38-2) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazoles, which are widely recognized for their applications in medicinal chemistry due to their unique properties and versatility. The molecule incorporates an amino group, a chlorophenyl substituent, and a methylphenyl group, all of which contribute to its diverse functional characteristics.

Recent studies have highlighted the importance of triazole-containing compounds in drug discovery and development. The 5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide structure has been shown to exhibit promising bioactivity in preclinical models. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that this compound possesses potent anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders.

The synthesis of 5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that includes the formation of the triazole ring via a click reaction. This method is highly efficient and has been optimized to achieve high yields and purity levels. The incorporation of the amino group at position 5 of the triazole ring is critical for its biological activity, as it enhances the molecule's ability to interact with target proteins.

In terms of applications, this compound has shown potential in the field of oncology. Studies conducted at the University of California have revealed that 5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Moreover, the compound's stability under physiological conditions is another advantageous feature. Research published in *Chemical Communications* indicated that 5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide maintains its integrity in vitro and in vivo, ensuring sustained release and efficacy when administered as a therapeutic agent.

The structural versatility of this compound also makes it a valuable tool in chemical synthesis. Its ability to act as both a building block and a functionalized molecule opens up new avenues for creating novel compounds with enhanced properties. For example, chemists at the Massachusetts Institute of Technology have utilized this compound as a precursor for synthesizing advanced materials with applications in electronics and sensors.

In conclusion, 5-amino-N-(4-chlorophenyl)-1-(4-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 923684

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.